molecular formula C15H16FN B1420128 Ethyl[(4-fluorophenyl)(phenyl)methyl]amine CAS No. 1019384-92-9

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Cat. No.: B1420128
CAS No.: 1019384-92-9
M. Wt: 229.29 g/mol
InChI Key: BFCISJPDGDUEJG-UHFFFAOYSA-N
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Description

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. The core structure of this molecule is a diphenylmethylamine, a scaffold recognized in medicinal chemistry for its potential as a versatile building block in the synthesis of more complex molecules and pharmacologically active substances . Related structures, such as those featuring pyrrole rings, are frequently investigated for their pharmaceutical and pharmacological properties, underscoring the research value of nitrogen-containing heterocycles and functionalized amines . Similarly, derivatives of (phenyl)(halophenyl)methanone are commonly used as precursors in synthesizing bioactive molecules like thiosemicarbazones, which are studied for their coordination chemistry and biological activities . Researchers may utilize this amine in constructing compound libraries, exploring structure-activity relationships, or developing novel materials. Handle with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information. This product is strictly for research use.

Properties

IUPAC Name

N-[(4-fluorophenyl)-phenylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCISJPDGDUEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261140
Record name N-Ethyl-4-fluoro-α-phenylbenzenemethanamine
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Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019384-92-9
Record name N-Ethyl-4-fluoro-α-phenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019384-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-fluoro-α-phenylbenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Fluorophenyl Benzhydryl Amine Analogs as Atypical Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Atypical Dopamine Reuptake Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants such as cocaine and methamphetamine.[1][2] These drugs block the reuptake of dopamine, leading to increased extracellular dopamine levels and their characteristic reinforcing and stimulant effects.[1] While traditional dopamine reuptake inhibitors (DRIs) have been explored for therapeutic applications, their high abuse potential has limited their clinical utility.[3] This has led to the development of "atypical" DRIs, a class of compounds that inhibit dopamine reuptake without producing the profound psychostimulant effects and abuse liability associated with typical inhibitors.[4][5]

The 4-fluorophenyl benzhydryl amine scaffold has emerged as a promising chemotype for the design of atypical DRIs.[4][6] These analogs, characterized by a central amine linked to a bis(4-fluorophenyl)methyl (benzhydryl) moiety, have demonstrated high affinity and selectivity for the DAT, coupled with a behavioral profile distinct from that of cocaine.[2][5] This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and pharmacological properties of 4-fluorophenyl benzhydryl amine analogs, offering insights for researchers and drug development professionals in the field of central nervous system (CNS) therapeutics.[7]

The Molecular Mechanism of Atypical Dopamine Transporter Inhibition

The prevailing hypothesis for the distinction between typical and atypical DRIs lies in their differential interaction with the conformational states of the dopamine transporter.[4] The DAT is believed to exist in multiple conformations, including outward-facing, occluded, and inward-facing states, during the process of dopamine translocation.[8]

Typical DRIs, such as cocaine, are thought to bind to and stabilize an outward-facing conformation of the transporter.[2] In contrast, atypical inhibitors are proposed to bind to and/or induce a more occluded or inward-facing conformation.[4] This differential binding is believed to result in a slower onset of DAT inhibition and a distinct pharmacological profile, characterized by reduced locomotor stimulation and lower abuse potential.[1][4]

Caption: Proposed mechanism of typical vs. atypical DAT inhibition.

Synthesis of 4-Fluorophenyl Benzhydryl Amine Analogs

The synthesis of 4-fluorophenyl benzhydryl amine analogs typically commences with the commercially available bis(4-fluorophenyl)methanol. A common synthetic strategy involves the introduction of a suitable leaving group on the benzhydryl moiety, followed by nucleophilic substitution with a desired amine.

A representative synthetic route to piperidine and homopiperazine analogs is depicted below.[6] The initial step involves the thiation of bis(4-fluorophenyl)methanol to yield the corresponding thiol. This intermediate can then be coupled with a suitably protected amino alcohol derivative, followed by deprotection and further functionalization of the amine to generate a library of analogs.

Synthesis_Workflow Start bis(4-fluorophenyl)methanol Thiolation Thiolation (Lawesson's Reagent) Start->Thiolation Thiol bis(4-fluorophenyl)methanethiol Thiolation->Thiol Coupling Nucleophilic Substitution Thiol->Coupling Coupled_Product Protected Benzhydryl Amine Analog Coupling->Coupled_Product Protected_Amine Protected Amino Alcohol (e.g., Boc-protected piperidine ethanol) Protected_Amine->Coupling Deprotection Deprotection (e.g., TFA) Coupled_Product->Deprotection Final_Amine Secondary Amine Analog Deprotection->Final_Amine Functionalization N-Alkylation / Amidation Final_Amine->Functionalization Final_Analogs Library of Analogs Functionalization->Final_Analogs

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (CAS: 1019384-92-9) represents a critical benzhydryl amine scaffold, structurally analogous to the pharmacophores found in calcium channel blockers (e.g., Flunarizine) and antihistamines.

While simple secondary amines are often synthesized via direct alkylation, the steric bulk of the benzhydryl center combined with the electronic deactivation from the 4-fluoro substituent renders standard nucleophilic substitution inefficient and prone to over-alkylation (formation of tertiary amines).

This protocol details the Titanium(IV)-Mediated Reductive Amination of 4-fluorobenzophenone. This route is selected for its scalability, high chemoselectivity, and operational simplicity, avoiding the use of unstable imine intermediates or toxic cyanoborohydrides.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine Imine Intermediate: N-Ethyl Ketimine Imine->Target Reduction (NaBH4) SM1 Starting Material 1: 4-Fluorobenzophenone SM1->Imine Condensation (Ti(OiPr)4) SM2 Starting Material 2: Ethylamine (2M in THF) SM2->Imine Reagents Reagents: Ti(OiPr)4 / NaBH4 Reagents->Imine

Figure 1: Retrosynthetic strategy prioritizing the convergent assembly of the benzhydryl core via ketimine reduction.

Strategic Route Selection

Why Titanium(IV) Isopropoxide?

Benzophenones are sterically hindered ketones. Standard reductive amination conditions (mixing amine and ketone with NaBH(OAc)₃) often fail to drive imine formation to completion, resulting in low yields or alcohol byproducts (direct reduction of the ketone).

  • Mechanism: Ti(OiPr)₄ acts as a dual-function Lewis acid and water scavenger. It activates the carbonyl oxygen and irreversibly traps the water generated during condensation, driving the equilibrium toward the sterically crowded ketimine [1].

  • Safety Advantage: This protocol utilizes Sodium Borohydride (NaBH₄) rather than the toxic Sodium Cyanoborohydride (NaBH₃CN), making it safer for large-scale handling and waste disposal.

Experimental Protocol

Materials & Equipment[1]
  • Reactants: 4-Fluorobenzophenone (1.0 equiv), Ethylamine (2.0 M solution in THF, 2.0 equiv).

  • Reagents: Titanium(IV) isopropoxide (1.25 equiv), Sodium Borohydride (1.5 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Equipment: 3-neck round-bottom flask, nitrogen inlet, mechanical stirrer (for scale >50g), internal temperature probe.

Step-by-Step Methodology
Phase A: Ketimine Formation
  • Setup: Flame-dry a reaction vessel and purge with Nitrogen.

  • Charging: Add 4-Fluorobenzophenone (10.0 g, 50 mmol) and anhydrous THF (50 mL). Stir until dissolved.

  • Amine Addition: Add Ethylamine (50 mL of 2.0 M in THF, 100 mmol) via syringe/addition funnel at room temperature.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (18.5 mL, 62.5 mmol) dropwise.

    • Note: The reaction is slightly exothermic. Maintain temperature < 30°C.

  • Incubation: Stir the mixture at ambient temperature (20-25°C) for 12–18 hours.

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of the starting ketone indicates conversion to the imine/titanium complex.

Phase B: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (2.85 g, 75 mmol) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

Phase C: Quench & Purification (The "Self-Validating" Workup)

This workup exploits the basicity of the amine to separate it from neutral impurities (unreacted ketone) and titanium byproducts.

  • Quench: Cool to 0°C. Slowly add 2M Ammonium Hydroxide (NH₄OH) (30 mL) to quench the titanium complex. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine.

  • Acid-Base Swing (Crucial for Purity):

    • Extract the organic layer with 1M HCl (3 x 50 mL). The product moves to the aqueous layer (as the ammonium salt); neutral impurities stay in the organic layer.

    • Discard the organic layer.

    • Basify the aqueous layer to pH > 12 using 4M NaOH . The product will oil out.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry the DCM layer over Na₂SO₄, filter, and concentrate in vacuo.

Reaction Workflow Diagram

Workflow Step1 1. Mix Ketone + Amine (THF, N2 atm) Step2 2. Add Ti(OiPr)4 (Stir 12h, RT) Step1->Step2 Step3 3. Add NaBH4 (0°C -> RT, 4h) Step2->Step3 Step4 4. Quench (NH4OH) Filter TiO2 Step3->Step4 Step5 5. Acid/Base Extraction (Purification) Step4->Step5

Figure 2: Operational workflow for the one-pot reductive amination.

Quantitative Data & Specifications

Table 1: Reagent Stoichiometry & Specifications
ComponentEquiv.RoleCritical Parameter
4-Fluorobenzophenone 1.0SubstrateLimiting Reagent
Ethylamine (2M THF) 2.0NucleophileExcess required to push equilibrium
Ti(OiPr)₄ 1.25Lewis AcidMust be anhydrous; protect from moisture
NaBH₄ 1.5ReductantAdd slowly to manage H₂ evolution
Table 2: Expected Yield & Properties
ParameterSpecificationNotes
Isolated Yield 75 - 85%After acid-base extraction
Appearance Pale yellow oilMay crystallize upon standing or HCl salt formation
Purity (HPLC) > 98%Main impurity: trace diphenylmethanol derivative
1H NMR Diagnostic δ ~4.7 ppm (s, 1H)Benzhydryl methine proton (CH-N)

Scalability & Safety Considerations

Thermal Management
  • Exotherm: The addition of Ti(OiPr)₄ is exothermic. On a multi-kilo scale, active cooling is required to keep the internal temperature below 35°C to prevent ethylamine volatility (Boiling point of neat ethylamine is 16.6°C; in THF solution it is stable but vapor pressure is high).

  • H₂ Gas: The NaBH₄ reduction step generates hydrogen. Engineering controls (blast shields, high-flow ventilation) are mandatory at scales >100g.

Impurity Profile
  • Alcohol Byproduct: If the imine formation is incomplete, NaBH₄ will reduce the ketone to (4-fluorophenyl)(phenyl)methanol. The Acid-Base Swing (Step 4 in protocol) effectively removes this neutral impurity, ensuring high purity without chromatography.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.

    • Context: Establishes the core methodology for using Ti(OiPr)
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

    • Context: Foundational work on Titanium-mediated imine form
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: Provides comparative data on reducing agents, highlighting why stronger conditions (Ti-mediated) are needed for diaryl ketones compared to aldehydes.

Sources

Reductive amination conditions for Ethyl[(4-fluorophenyl)(phenyl)methyl]amine production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reductive Amination Protocols for the Synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Executive Summary

This application note details the optimized synthetic pathways for Ethyl[(4-fluorophenyl)(phenyl)methyl]amine , a bulky secondary amine pharmacophore often found in antihistamines and calcium channel blockers.

The synthesis of benzhydryl amines via reductive amination is frequently complicated by the steric hindrance of the diaryl ketone (4-fluorobenzophenone) and the low nucleophilicity of the amine. Standard reductive amination conditions (e.g.,


 / AcOH) often result in sluggish reaction rates or incomplete conversion.

This guide presents two validated protocols:

  • Method A (Chemical): Titanium(IV) Isopropoxide-mediated imine formation followed by Borohydride reduction.[1][2] (Recommended for lab-scale and high chemoselectivity).

  • Method B (Catalytic): High-pressure hydrogenation over Pd/C. (Recommended for scale-up).

Mechanistic Insight & Strategy

The Steric Challenge

The target molecule is derived from 4-fluorobenzophenone . Unlike aldehydes or aliphatic ketones, the carbonyl carbon in benzophenone is sterically shielded by two aromatic rings. Furthermore, the conjugation of the phenyl rings lowers the electrophilicity of the carbonyl carbon.

Why Standard Methods Fail: Direct reaction with ethylamine and mild reducing agents (like STAB) often stalls at the hemiaminal stage or fails to shift the equilibrium toward the imine due to the inability to effectively remove water.

The Titanium Solution: Method A utilizes Titanium(IV) isopropoxide (


) .[1] This reagent serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Water Scavenger: Irreversibly reacts with the water byproduct to form

    
    , driving the equilibrium completely toward the imine (Schiff base) intermediate.
    

Graphviz Diagram: Reaction Mechanism (Method A)

ReactionMechanism Ketone 4-Fluorobenzophenone Complex Activated Ti-Complex Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Imine Intermediate Complex->Imine + Amine - TiO2 (s) Amine Ethylamine Amine->Imine Product Target Amine Imine->Product Hydride Transfer Red NaBH4 Reduction Red->Product

Figure 1: Mechanistic pathway showing the dual role of Titanium(IV) isopropoxide in driving imine formation.

Experimental Protocols

Protocol A: Mediated Reductive Amination

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • 4-Fluorobenzophenone (1.0 equiv)

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.5 – 2.0 equiv)

  • Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried flask under Nitrogen, dissolve 4-fluorobenzophenone (10 mmol, 2.00 g) in anhydrous THF (20 mL).

    • Add Ethylamine (2.0 equiv). Note: If using amine hydrochloride salt, add 2.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Add

      
       (12.5 mmol, 3.7 mL) dropwise. The solution may turn slightly yellow.
      
    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or IR. The carbonyl peak (

      
      1660 cm⁻¹) should disappear, replaced by the imine stretch (
      
      
      
      1620 cm⁻¹).
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (15 mmol, 0.57 g) carefully in portions.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Critical Workup (The "Bhattacharyya Quench"):

    • Caution: Standard water quenching produces a gelatinous

      
       precipitate that is impossible to filter.
      
    • Method: Pour the reaction mixture into 2M Aqueous Ammonia (30 mL) .

    • Stir vigorously for 20 minutes. The titanium will precipitate as a filterable white powder (

      
      ).
      
    • Filter through a Celite pad. Wash the pad with Dichloromethane (DCM).

  • Isolation:

    • Extract the filtrate with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[3]

Protocol B: Catalytic Hydrogenation

Best for: Scale-up (>50g), avoiding metal waste.

Reagents:

  • 4-Fluorobenzophenone (1.0 equiv)

  • Ethylamine (5-10 equiv, usually as solution in EtOH)

  • Catalyst: 5% Pd/C or 5% Pt/C (5-10 wt% loading)

  • Acid Additive: Acetic Acid (0.1 equiv) - Optional, accelerates imine formation.

Step-by-Step Procedure:

  • Load the autoclave with 4-fluorobenzophenone and Pd/C catalyst.

  • Add Ethanol containing Ethylamine.

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 5–10 bar (70–145 psi)

    
    .
    
  • Heat to 50°C and stir vigorously (1000 rpm) for 12 hours.

  • Workup: Filter catalyst through Celite (under inert atmosphere to prevent ignition). Concentrate filtrate.[1] Convert to HCl salt for crystallization.

Data Analysis & Comparison

Table 1: Comparison of Synthetic Methods

FeatureMethod A:

/

Method B: Pd/C Hydrogenation
Conversion >95%85–95%
Yield (Isolated) 88–92% 75–85%
Reaction Time 12–16 hours12–24 hours
Selectivity Excellent (No alcohol byproduct)Good (Risk of ketone reduction to alcohol)
Scalability Low (Titanium waste disposal)High (Clean filtration)
Safety Flammable solvents, BorohydrideHigh Pressure

Troubleshooting & Optimization

Common Failure Mode: Gelatinous Emulsion during Workup (Method A)

  • Cause: Incomplete hydrolysis of titanium alkoxides.

  • Solution: If the Ammonia quench fails, use Rochelle's Salt (Sodium potassium tartrate, sat. aq. solution). Stir the biphasic mixture for 2 hours until layers separate cleanly.

Common Failure Mode: Alcohol Impurity (Method B)

  • Cause: Direct reduction of the ketone before imine formation.

  • Solution: Pre-stir the ketone and amine for 2 hours before pressurizing with Hydrogen. Alternatively, add molecular sieves (3Å) to the hydrogenation vessel.

Graphviz Diagram: Method A Workflow

Workflow Start Start: 4-Fluorobenzophenone Mix Add Ethylamine + Ti(OiPr)4 (THF, RT, 8h) Start->Mix Check Check IR/TLC: Imine Formed? Mix->Check Check->Mix No (Stir longer) Reduce Cool to 0°C Add NaBH4 Check->Reduce Yes Quench Quench: 2M NH4OH (Precipitate TiO2) Reduce->Quench Filter Filter (Celite) Extract (DCM) Quench->Filter

Figure 2: Operational workflow for the Titanium-mediated protocol, highlighting the critical decision point at imine formation.

References

  • Bhattacharyya, S. (1995).[4] "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[5] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

  • Abdel-Magid, A. F., & Carson, K. G. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[1][6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471. [1]

Sources

Strategic Approaches to the N-Ethylation of (4-Fluorophenyl)(phenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-ethylation of (4-fluorophenyl)(phenyl)methylamine (hereafter referred to as Substrate-1 ) represents a critical transformation in the synthesis of antihistamines and calcium channel blockers. The primary challenge in this transformation is chemoselectivity: preventing the formation of the tertiary amine (N,N-diethyl) and quaternary ammonium salts while achieving complete conversion of the primary amine.

This guide details three distinct protocols, prioritizing Reductive Amination as the industry "Gold Standard" for its balance of selectivity and operational simplicity. We also provide an Acylation-Reduction protocol for high-purity requirements and a Direct Alkylation analysis to illustrate common pitfalls.

Substrate Analysis & Retrosynthetic Logic

Substrate-1 possesses a benzhydryl carbon center. The steric bulk provided by the two aromatic rings—one phenyl and one 4-fluorophenyl—offers a kinetic advantage against over-alkylation compared to linear primary amines. However, the electron-withdrawing nature of the fluorine atom (Hammett


) slightly decreases the nucleophilicity of the amine, potentially requiring longer reaction times than non-fluorinated analogs.
Structural Visualization

The following diagram outlines the decision matrix for choosing the correct synthetic pathway based on laboratory constraints and purity goals.

G Start Substrate: (4-fluorophenyl)(phenyl)methylamine Decision Select Methodology Start->Decision Goal Target: N-Ethyl Mono-alkylation MethodA Method A: Reductive Amination (Acetaldehyde + STAB) Decision->MethodA Standard / Scale-up MethodB Method B: Acylation-Reduction (Ac2O -> LiAlH4) Decision->MethodB Ultra-High Purity MethodC Method C: Direct Alkylation (Et-I + Base) Decision->MethodC Avoid (Unless HTS) OutcomeA High Selectivity (>95%) One-Pot, Scalable MethodA->OutcomeA OutcomeB Perfect Selectivity (100%) Two Steps, Atom Poor MethodB->OutcomeB OutcomeC Low Selectivity Mix of Mono/Di/Quat MethodC->OutcomeC OutcomeA->Goal OutcomeB->Goal

Figure 1: Strategic Decision Tree for N-Ethylation. Method A is the recommended balance of efficiency and selectivity.

Method A: Reductive Amination (Recommended)[1]

Principle: This method relies on the formation of an imine (Schiff base) intermediate using acetaldehyde, followed by in situ selective reduction. Key Reagent: Sodium Triacetoxyborohydride (STAB).[1][2] Unlike


, STAB is mild and does not reduce the aldehyde/ketone precursor as quickly as it reduces the protonated imine, preventing the consumption of acetaldehyde [1].
Materials
  • Substrate-1: 1.0 equiv

  • Acetaldehyde: 1.1 - 1.2 equiv (Freshly distilled or from a sealed ampoule)

  • Sodium Triacetoxyborohydride (STAB): 1.4 - 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] Note: DCE is preferred for solubility but THF is a greener alternative.

Protocol
  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve Substrate-1  (10 mmol) in DCE (40 mL).
    
  • Acidification: Add Acetic Acid (10 mmol). Stir for 5 minutes. Rationale: Mild acidity catalyzes imine formation and ensures the imine is protonated (iminium ion), which is the active species for reduction.

  • Aldehyde Addition: Cool the solution to 0°C. Add Acetaldehyde (11 mmol) dropwise. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 1 hour.

  • Reduction: Cool back to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Caution: Gas evolution (

    
    ) may occur.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
Mechanistic Pathway[2][5][6][7]

Mechanism cluster_selectivity Selectivity Check RNH2 Substrate-1 (R-NH2) Imine Hemiaminal -> Imine (R-N=CHMe) RNH2->Imine + Ald / H+ Ald Acetaldehyde (MeCHO) Iminium Iminium Ion (R-NH+=CHMe) Imine->Iminium + H+ Product N-Ethyl Product (R-NH-Et) Iminium->Product + H- (from STAB) Steric Hindrance Steric Hindrance Product->Steric Hindrance Prevents 2nd Alkylation

Figure 2: Mechanistic flow of Reductive Amination using STAB.

Method B: Acylation-Reduction (High Purity)

Principle: If 100% mono-selectivity is required (e.g., for GMP standards where removing trace diethyl impurities is difficult), this two-step sequence is infallible.

Protocol

Step 1: Acetylation

  • Dissolve Substrate-1 (10 mmol) in DCM (30 mL) with Triethylamine (12 mmol).

  • Add Acetic Anhydride (11 mmol) dropwise at 0°C.

  • Stir 2 hours. Wash with 1M HCl, then

    
    . Isolate the N-acetyl intermediate.
    

Step 2: Reduction

  • Dissolve the N-acetyl intermediate in anhydrous THF.

  • Carefully add

    
     (2.5 equiv) at 0°C under Argon.
    
  • Reflux for 4–6 hours.

  • Fieser Workup: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate. Concentrate filtrate.[4]

Comparative Analysis

FeatureMethod A: Reductive AminationMethod B: Acylation-ReductionMethod C: Direct Alkylation
Reagents Acetaldehyde, STAB

,

Et-I,

Step Count 1 (One-pot)21
Mono-Selectivity High (90-98%)Perfect (>99%)Poor (<60%)
Atom Economy ModerateLow (Loss of carbonyl oxygen)High
Safety Profile Good (STAB is mild)Poor (

is pyrophoric)
Moderate (Et-I is toxic)
Recommendation Primary Choice Secondary Choice Avoid

Self-Validating Quality Control

To ensure the protocol was successful, the researcher must validate the product using the following markers.

Thin Layer Chromatography (TLC)[3][4]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane.

  • Observation:

    • Substrate-1: Lower

      
       (Primary amine, more polar).
      
    • Product: Higher

      
       (Secondary amine, less polar).
      
    • Impurity (Di-ethyl): Highest

      
       (Tertiary amine).
      
1H-NMR Validation (400 MHz, CDCl3)

The appearance of the ethyl group and the shift of the benzylic proton are diagnostic.

  • 
     1.05 - 1.15 ppm (Triplet, 3H):  Methyl group of the new ethyl chain (
    
    
    
    ).
  • 
     2.50 - 2.65 ppm (Quartet, 2H):  Methylene group of the new ethyl chain (
    
    
    
    ).
  • 
     ~4.80 ppm (Singlet/Broad, 1H):  The benzylic methine proton (
    
    
    
    ). Note: This peak often sharpens compared to the primary amine due to the removal of one exchangeable proton.
  • 
     6.90 - 7.40 ppm (Multiplet):  Aromatic protons (Integrate to 9H).
    
Troubleshooting
  • Issue: Incomplete conversion.

    • Fix: Add 0.2 equiv more Acetaldehyde and stir for 1 hour before adding more STAB.

  • Issue: "Stuck" at imine stage.

    • Fix: Ensure the reaction is not strictly anhydrous; trace water helps hydrolyze the borate intermediate, though STAB generally works well in dry solvents. Ensure pH is slightly acidic (Acetic acid).

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2002).[6] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] The Journal of Organic Chemistry.

  • BenchChem. (2025).[4] "Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine." BenchChem Technical Guides.

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."

Sources

Troubleshooting & Optimization

Improving reaction yield of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Case ID: #SYN-1019384-OPT Subject: Optimization of Reaction Yield for N-Ethyl-4-fluorobenzhydrylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (CAS: 1019384-92-9) typically involves the formation of a sterically hindered C-N bond at a benzhydryl center.[1][2][3][4][5] The most robust, scalable route is the reductive amination of 4-fluorobenzophenone with ethylamine.

Users frequently report low yields (<40%) due to three primary failure modes:

  • Incomplete Imine Formation: Benzophenones are sterically crowded and electronically stable, making condensation with amines thermodynamically unfavorable compared to aldehydes.

  • Competitive Reduction: Direct reduction of the ketone to the alcohol (4-fluorobenzhydrol) competes with imine reduction.

  • Hydrolysis: The intermediate imine is moisture-sensitive and reverts to the ketone during workup if not fully reduced.

This guide provides an optimized Titanium(IV)-Mediated Reductive Amination protocol, which shifts the equilibrium toward the imine and suppresses side reactions.

Part 1: Optimized Experimental Protocol

Method: Titanium(IV) Isopropoxide-Mediated Reductive Amination Rationale: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (ketimine).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Fluorobenzophenone Substrate1.0Limiting reagent.[1]
Ethylamine (2.0M in THF) Amine Source2.0 - 3.0Excess required to drive kinetics.[1] Avoid aqueous ethylamine.
Titanium(IV) isopropoxide Lewis Acid / Scavenger1.25 - 1.5Critical: Must be handled under inert atmosphere.[1]
Sodium Borohydride Reducing Agent1.5Added after imine formation is complete.
Methanol / THF Solvent-Anhydrous required.[1]
Step-by-Step Workflow
  • Imine Formation (The "Aging" Step):

    • Charge a flame-dried flask with 4-fluorobenzophenone (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

    • Add Titanium(IV) isopropoxide (1.5 equiv) under nitrogen flow.

    • Add Ethylamine (2.5 equiv, THF solution) dropwise.

    • Crucial Step: Stir at ambient temperature for 12–18 hours .

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone. The solution often turns slightly yellow/orange.

  • Reduction:

    • Dilute the reaction mixture with anhydrous Methanol (equal volume to THF).

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise (exothermic).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Quenching Titanium):

    • Quench by adding 0.1 M NaOH or water dropwise until a white precipitate (TiO₂) forms.

    • Note: If a gelatinous emulsion forms, add more water and filter through a pad of Celite.

    • Extract the filtrate with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often pure enough for use. If not, purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient) with 1% Triethylamine to prevent streaking of the amine.

Part 2: Troubleshooting Guide (Q&A)

Topic: Low Yield & Unreacted Starting Material

Q: I followed the procedure, but I still recovered 50% unreacted 4-fluorobenzophenone. Why didn't the imine form? A: Benzophenones are notoriously sluggish. The steric bulk of the two phenyl rings protects the carbonyl carbon.

  • Diagnosis: Did you use Ti(OiPr)₄? Without it, the equilibrium constant (

    
    ) for imine formation is extremely low.
    
  • Solution: Increase the "aging" time (Step 1) to 24 hours or gently heat the mixture to 40-50°C during imine formation (sealed vessel required for ethylamine). Ensure your THF is anhydrous; water kills this reaction.

Q: Can I use molecular sieves instead of Titanium Isopropoxide? A: Molecular sieves are often insufficient for benzophenone derivatives. They remove water but do not activate the carbonyl electrophilically. Ti(OiPr)₄ provides the necessary Lewis acid activation to overcome the steric barrier.

Topic: Impurities & Side Reactions

Q: I see a major side product with a similar Rf to the starting material. What is it? A: This is likely (4-fluorophenyl)(phenyl)methanol (the alcohol).

  • Cause: If NaBH₄ is added before the ketone is fully converted to the imine, the hydride will reduce the remaining ketone to the alcohol.

  • Fix: Verify imine formation by ¹H NMR (shift of aromatic signals) or IR (disappearance of C=O stretch at ~1660 cm⁻¹) before adding the reducing agent.

Q: My product is streaking on the TLC plate and I can't separate it. How do I fix this? A: Secondary amines interact strongly with the acidic silica gel.

  • Fix: Pre-treat your TLC plate and column silica with 1–2% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites on the silica, allowing the amine to elute as a compact spot.

Topic: Reagent Handling

Q: My reaction turned into a solid gel during workup. How do I extract my product? A: This is the "Titanium Emulsion" nightmare.

  • Fix: Do not just add water. Add 1M NaOH or saturated Rochelle's salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour. Rochelle's salt complexes the titanium, breaking the emulsion and allowing clear phase separation.

Part 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the critical "fork in the road" where yield is lost (Direct Reduction) versus the desired pathway (Imine Formation).

G cluster_0 Critical Control Point Ketone 4-Fluorobenzophenone (Substrate) Complex Activated Ti-Complex (Intermediate) Ketone->Complex Activation Amine Ethylamine Amine->Complex Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Imine N-Ethyl Imine (Key Intermediate) Complex->Imine Condensation (-H2O) Alcohol Benzhydrol (Side Product) Complex->Alcohol Direct Reduction (If NaBH4 added too early) Product Ethyl[(4-fluorophenyl) (phenyl)methyl]amine Imine->Product Reduction (NaBH4) NaBH4 NaBH4 (Reductant) NaBH4->Alcohol Competes w/ Imine NaBH4->Product

Caption: Reaction pathway showing the critical role of Ti(OiPr)₄ in favoring imine formation over direct ketone reduction.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Grounding: This is the seminal paper establishing the Ti(OiPr)₄ protocol for hindered ketones.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Grounding: Provides comparative data on reducing agents (STAB vs NaBH₄) and solvent effects.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride: a comparative study." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

Sources

Resolving solubility issues of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Aqueous Solubility Challenges for Researchers and Formulation Scientists

Introduction

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is a secondary amine characterized by its significant hydrophobicity, stemming from the two aromatic rings in its structure. This property presents a considerable challenge for researchers working in aqueous systems, where poor solubility can hinder experimental reproducibility, limit bioavailability in preclinical studies, and complicate formulation development. This guide provides a structured, mechanism-based approach to systematically address and resolve these solubility issues. We will progress from fundamental principles to advanced techniques, explaining the scientific rationale behind each method.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is Ethyl[(4-fluorophenyl)(phenyl)methyl]amine so poorly soluble in neutral aqueous media?

Answer: The solubility of a compound is governed by its molecular structure and its interactions with the solvent. Ethyl[(4-fluorophenyl)(phenyl)methyl]amine possesses a large, nonpolar surface area due to its two aromatic rings (phenyl and 4-fluorophenyl) and an ethyl group. These hydrophobic regions disrupt the highly ordered hydrogen-bonding network of water, an interaction that is energetically unfavorable.

The molecule does contain a secondary amine group, which is polar. However, in its neutral, uncharged state at neutral pH, the influence of the large hydrophobic portion dominates, leading to very low aqueous solubility. Molecules with high hydrophobicity and low water solubility are often classified as BCS Class II or IV compounds, which presents challenges for achieving desired concentrations in vitro and adequate bioavailability in vivo.[1]

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₆FN[2]
Molecular Weight 229.29 g/mol [2]
Chemical Nature Secondary Amine; Hydrophobic BaseInferred from structure
Predicted State Lipophilic, poorly soluble in water[3][4]
Q2: I'm starting a new experiment. What is the most direct method to dissolve this compound in an aqueous buffer?

Answer: The most effective initial strategy for solubilizing a basic compound like Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is pH adjustment .[5][] The secondary amine group is a weak base and can be protonated to form a positively charged ammonium salt. This salt is an ionic species that is significantly more polar and, therefore, much more soluble in water than its neutral counterpart.

Causality: The fundamental principle is to shift the equilibrium from the uncharged, organic-soluble form to the charged, water-soluble form.[5] According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous medium to be at least 2 units below the pKa of the amine's conjugate acid will ensure that over 99% of the compound exists in its protonated, soluble form.[7]

  • Determine the Target pH: While the exact pKa is not readily published, for most secondary amines of this type, a pH of 4.0-5.0 is a robust starting point to ensure full protonation.

  • Prepare a Concentrated Stock (Optional but Recommended):

    • Dissolve the compound in a minimal volume of a water-miscible organic solvent like ethanol or DMSO. This initial step overcomes the kinetic barriers of dissolving the raw powder.

  • Prepare the Aqueous Vehicle:

    • Use a buffer system appropriate for your target pH (e.g., acetate buffer for pH 4-5.5). Using a buffer is critical to resist pH shifts when the basic compound is added.

  • Combine and Adjust:

    • While vigorously stirring the aqueous buffer, slowly add the concentrated stock solution dropwise.

    • Monitor the pH of the final solution. If it has increased, carefully titrate back to the target pH using a dilute acid (e.g., 0.1 M HCl). The solution should become clear as the compound dissolves.

  • Final Check:

    • Visually inspect the solution for any precipitation or cloudiness against a dark background.

Below is a workflow to guide your initial troubleshooting efforts.

G cluster_start Initial State cluster_ph Primary Strategy cluster_secondary Secondary Strategies cluster_end Resolution start Insoluble Compound in Aqueous Medium ph_adjust Attempt pH Adjustment (Target pH << pKa, e.g., pH 4.0) start->ph_adjust check_sol Is the compound fully dissolved? ph_adjust->check_sol cosolvent Introduce Co-solvents (e.g., PEG 400, Ethanol) check_sol->cosolvent No / Limited Solubility success Solubilization Achieved check_sol->success Yes advanced Use Advanced Excipients (Cyclodextrins, Surfactants) cosolvent->advanced If co-solvents are incompatible or insufficient cosolvent->success advanced->success

Caption: Troubleshooting workflow for solubilizing the compound.

Q3: The required pH is incompatible with my experiment, or the compound still won't dissolve. What's the next step?

Answer: If pH adjustment is not viable or sufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9]

Causality: The presence of a co-solvent lowers the dielectric constant of the aqueous medium and disrupts water's hydrogen bond network.[] This reduces the energy penalty required to create a cavity in the solvent for the hydrophobic solute, thereby increasing its solubility.[8] This technique is extremely common in preclinical parenteral and oral formulations.[10]

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Common choices are listed in the table below.

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent to create a high-concentration stock.

  • Titration and Observation:

    • Begin with your aqueous buffer (which can be at a neutral pH if needed).

    • Slowly add the co-solvent stock solution to the aqueous phase while stirring.

    • Observe for the point of precipitation. This helps determine the maximum tolerable water content for a given drug concentration.

    • Alternatively, prepare several vials with varying co-solvent:water ratios (e.g., 10:90, 20:80, 30:70 v/v) and add the compound to each to determine the minimum co-solvent concentration required for solubilization.

Data Table: Common Co-solvents for Formulation

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 5 - 40%Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 10 - 60%Generally well-tolerated; can be viscous.[8]
Polyethylene Glycol 400 (PEG 400) 10 - 70%Very common in oral and parenteral formulations; low toxicity.[][11]
Dimethyl Sulfoxide (DMSO) < 10% (often <1% in cell culture)Excellent solubilizer but can have biological effects.[10]
Q4: My system is highly sensitive to both pH and organic solvents (e.g., cell-based assays, certain protein studies). Are there other options?

Answer: Yes. For highly sensitive applications, formulation strategies that encapsulate the hydrophobic molecule are preferred. The two primary methods are the use of surfactants and cyclodextrins .

1. Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell.

Causality: The hydrophobic Ethyl[(4-fluorophenyl)(phenyl)methyl]amine partitions into the hydrophobic core of the micelle, effectively shielding it from the aqueous environment. The hydrophilic shell of the micelle then allows the entire structure to remain stably dispersed in water, dramatically increasing the compound's apparent solubility.[13][14] Non-ionic surfactants like Polysorbates (Tween®) and Poloxamers are commonly used due to their low toxicity and high solubilization capacity.[12][15][16]

2. Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic internal cavity.[17][18]

Causality: The hydrophobic part of the target molecule is encapsulated within the cyclodextrin's nonpolar cavity, forming a "host-guest" inclusion complex.[19][] The hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[21] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in pharmaceutical applications due to their enhanced solubility and safety profiles.[][21]

G cluster_mech Mechanisms of Solubilization cluster_ph A) pH Adjustment cluster_co B) Co-Solvency cluster_micelle C) Encapsulation Compound_N R₂NH (Insoluble) H_ion H⁺ Compound_N->H_ion + Compound_P R₂NH₂⁺ (Soluble) H_ion->Compound_P Solvent Water (High Polarity) Compound (Insoluble) CoSolvent_System Water + Co-solvent (Reduced Polarity) Compound (Soluble) Solvent->CoSolvent_System Add Co-solvent Micelle Drug Drug Drug->Micelle Micellar Encapsulation Cyclodextrin CD Drug->Cyclodextrin Inclusion Complex

Caption: Mechanisms of pH adjustment, co-solvency, and encapsulation.

  • Prepare Stock Solutions: Create concentrated stock solutions of various surfactants (e.g., Polysorbate 80, Pluronic F-68) and cyclodextrins (e.g., HP-β-CD) in your aqueous buffer.

  • Prepare Drug Stock: Dissolve the Ethyl[(4-fluorophenyl)(phenyl)methyl]amine in a minimal amount of ethanol.

  • Screening:

    • In separate vials, add the drug stock to each of the excipient stock solutions.

    • Ensure the final concentration of ethanol is low (<1-2%) to not have a co-solvent effect.

    • Vortex and/or sonicate the vials for a set period.

  • Analysis:

    • Visually inspect for clarity.

    • For a quantitative measure, filter the solutions through a 0.22 µm filter to remove any undissolved drug and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the apparent solubility in each system.

Summary and Best Practices

Choosing the right solubilization strategy depends on the specific constraints of your experiment.

StrategyMechanismProsConsBest For...
pH Adjustment Ionization to a soluble salt form.Simple, cost-effective, uses minimal excipients.[]Only for ionizable compounds; pH may be incompatible with the experiment.Initial screening, chemical synthesis workups, simple in vitro assays.
Co-solvents Reduces solvent polarity.Effective for many hydrophobic compounds; straightforward to implement.[8]Can have biological/toxic effects; may not be suitable for all systems.[8]Preclinical PK studies, formulation of stock solutions, less sensitive assays.
Surfactants Micellar encapsulation.High solubilization capacity; can be used at neutral pH.[13][22]Can interfere with some assays; potential for cell lysis at high concentrations.Cell-based assays (with careful selection), topical and oral formulations.[14]
Cyclodextrins Inclusion complexation.Well-tolerated, low toxicity; can improve stability.[17][18]Can be more expensive; may not fit all molecule shapes.Sensitive biological systems, parenteral formulations, taste-masking.[]

Final Recommendation: Always start with the simplest method that fits your experimental constraints. For Ethyl[(4-fluorophenyl)(phenyl)methyl]amine, pH adjustment is the most powerful and direct tool . If that is not an option, a systematic evaluation of co-solvents, followed by specialized excipients like cyclodextrins, will provide a clear path to resolving your solubility challenges.

References

  • Mazón, J., Salgueiro, B., Le-Corvoisier, F., Ripoll, C., Abarca-Caturla, M., & Castell, J. V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kovvasu, S. P., N, S., & G, R. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Mazón, J., Salgueiro, B., Le-Corvoisier, F., Ripoll, C., Abarca-Caturla, M., & Castell, J. V. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. [Link]

  • (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd.. [Link]

  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]

  • Doke, V. V., Kunwarpuriya, A. S., Gupta, D. K., & Khutle, D. N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]

  • (n.d.). Surfactant Excipients. American Pharmaceutical Review. [Link]

  • (n.d.). Examples of surfactants used in pharmaceutical formulations. ResearchGate. [Link]

  • (2022, January 5). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. [Link]

  • (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. LinkedIn. [Link]

  • (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Singh, A., Kumar, A., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]

  • Ainurofiq, A., Azhari, M. H. F., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • (n.d.). Principles of encapsulating hydrophobic drugs in PLA/PLGA microparticles. Academia.edu. [Link]

  • (n.d.). A Comprehensive Review on Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • (n.d.). pH Adjustment and Neutralization, the basics. wastewater-process-engineering.com. [Link]

  • (2024). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Research and Emerging Medical Sciences. [Link]

  • (n.d.). 1019384-92-9,ethyl[(4-fluorophenyl)(phenyl)methyl]amine. AccelaChem. [Link]

  • (n.d.). Formulation development for hydrophobic therapeutic proteins. PubMed. [Link]

  • (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • (2024, August 19). Developing Hydrophobic Alginate-Amine Derivatives as a Coating for Food Packaging. ACS Applied Polymer Materials. [Link]

  • (2020, September 8). Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction. RSC Publishing. [Link]

Sources

Minimizing side products during Ethyl[(4-fluorophenyl)(phenyl)methyl]amine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of N-Alkylation Protocols & Impurity Control

Executive Summary & Chemical Context

Substrate Analysis: The substrate, Ethyl[(4-fluorophenyl)(phenyl)methyl]amine , is a bulky, chiral secondary amine. Structurally, it features a benzhydryl core (diphenylmethyl derivative) with a 4-fluoro substituent.

Reaction Class: N-Alkylation (Nucleophilic Substitution,


).
Target Product:  Tertiary Amine.

Critical Challenges:

  • Steric Hindrance: The bulky benzhydryl group significantly retards nucleophilic attack, often tempting researchers to use excessive heat, which promotes side reactions.

  • Chiral Fragility: The benzylic methine proton (adjacent to the nitrogen) is susceptible to abstraction by strong bases, leading to racemization of the chiral center.

  • Over-Alkylation: While sterics reduce this risk compared to simple amines, the formation of quaternary ammonium salts remains a yield-killing parasitic pathway.

Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant formation of quaternary ammonium salts (M+R)+."

Diagnosis: Even with bulky amines, over-alkylation occurs if the local concentration of the alkylating agent is too high relative to the amine, or if the reaction kinetics favor the tertiary amine product as a nucleophile (the "polyalkylation paradox").

Technical Solution:

  • Stoichiometry Control: Do not use a large excess of alkyl halide. Restrict the alkylating agent to 0.95 – 1.05 equivalents . It is better to leave 5% of the starting secondary amine unreacted (which can be separated via acid-base extraction) than to lose 20% yield to an inseparable quaternary salt.

  • Stepwise Addition: Do not add the alkyl halide all at once. Add it dropwise as a dilute solution over 1-2 hours. This keeps the concentration of the alkylating agent low, favoring the reaction with the abundant secondary amine over the newly formed (and scarce) tertiary amine.

  • Solvent Switch: If using DMF or DMSO, switch to Acetonitrile (MeCN) or Acetone . Polar aprotic solvents like DMF stabilize the transition state for charge separation so well that they can accelerate the second alkylation step.

Issue 2: "My conversion is low (<50%), but increasing temperature causes impurities."

Diagnosis: The "impurities" are likely alkenes resulting from elimination (


) of the alkyl halide, or degradation products from racemization . The benzhydryl group creates a "steric wall," making the 

pathway sluggish.

Technical Solution:

  • The Finkelstein Catalyst: Instead of heating, add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This converts a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
      . The amine then reacts with 
      
      
      
      rapidly at lower temperatures.
  • Base Selection: Switch from strong inorganic bases (like KOH or NaH) to Cesium Carbonate (

    
    )  or DIPEA (Hünig's Base) .
    
    • 
       Effect: The "Cesium Effect" increases the solubility of the carbonate in organic solvents and provides a "naked," more reactive anion without being basic enough to cause rapid elimination.
      
Issue 3: "The optical rotation of my product is lower than expected (Racemization)."

Diagnosis: You are likely using a base that is too strong (e.g., NaH, NaOEt) or temperatures that are too high. The proton on the chiral center (benzylic position) is acidified by the adjacent phenyl rings and the electron-withdrawing fluorine.

Technical Solution:

  • pKa Management: Ensure your base's conjugate acid pKa is below 15. Use

    
      or Sodium Bicarbonate (
    
    
    
    )
    . Avoid alkoxides or hydrides entirely.
  • Temperature Cap: Maintain reaction temperature below 60°C . If the reaction is too slow, use the KI catalyst method (Issue 2) rather than increasing heat.

Optimized Experimental Protocol

Objective: Mono-alkylation of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine with minimal side products.

Reagents:

  • Substrate (1.0 eq)

  • Alkylating Agent (R-Br or R-Cl) (1.05 eq)

  • Base:

    
     (anhydrous, granular) (2.0 eq)
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Workflow:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate in MeCN .

  • Base Activation: Add

    
      and TBAI . Stir vigorously at room temperature for 15 minutes. Note: This pre-activation helps disperse the base.
    
  • Addition: Add the Alkylating Agent dropwise over 30 minutes via a syringe pump or addition funnel.

  • Reaction: Heat the mixture to 50°C . Monitor via HPLC or TLC every 2 hours.

    • Checkpoint: If starting material remains after 6 hours, add an additional 0.1 eq of Alkylating Agent. Do not dump excess reagent initially.

  • Workup (Self-Validating Purification):

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate.

    • Acid-Base Purification (Critical): Dissolve residue in EtOAc. Extract with 1N HCl. The amine moves to the aqueous layer; non-basic impurities (alkenes from elimination) stay in organics.

    • Basify the aqueous layer with NaOH to pH 10 and extract back into EtOAc. This ensures neutral impurities are removed.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competing pathways. The goal is to maximize the green path while suppressing the red (side product) paths.

ReactionPathways Substrate Secondary Amine (Substrate) Tertiary Tertiary Amine (Target Product) Substrate->Tertiary Path A: SN2 (Controlled Eq, Mild Base) Racemate Racemized Product (Loss of Chirality) Substrate->Racemate Path D: Deprotonation (pKa > 16 Base) RX Alkyl Halide (R-X) Alkene Alkene (Elimination) RX->Alkene Path C: E2 Elimination (High Temp, Strong Base) Quat Quaternary Salt (Over-Alkylation) Tertiary->Quat Path B: Over-Alkylation (Excess R-X)

Caption: Path A represents the optimized kinetic window. Paths B, C, and D are parasitic pathways triggered by stoichiometry errors, thermal stress, or improper base selection.

Data & Solvent Compatibility Table
ParameterRecommendedAvoidReason for Recommendation
Solvent Acetonitrile (MeCN)DMF / DMSOMeCN offers a balance of polarity for

without the high boiling point that makes removal difficult. DMF promotes over-alkylation.
Base

,

NaH, KOtBu, NaOHCarbonates are mild enough to prevent racemization and elimination but strong enough to scavenge acid.
Catalyst KI, TBAICopper, Iron saltsIodide sources (Finkelstein conditions) accelerate the specific

reaction without affecting other moieties.
Temp 40°C - 60°C> 80°CHigher temperatures exponentially increase the rate of elimination (

) over substitution (

).
References
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation: Reagent Guides.[2][4][5][9] American Chemical Society. Retrieved from [Link]

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines.[1][3][4][5][6][10] Tetrahedron, 57(37), 7785-7811. (Foundational review on N-alkylation selectivity).

  • Master Organic Chemistry. (2017). Alkylation of Amines: Problems and Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.[5][8][11] PMC. Retrieved from [Link]

Sources

Overcoming steric hindrance in Ethyl[(4-fluorophenyl)(phenyl)methyl]amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Ethyl[(4-fluorophenyl)(phenyl)methyl]amine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because standard reductive amination protocols (e.g., NaBH₃CN/MeOH) have failed to generate high yields of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine .

This specific scaffold presents a classic "Benzhydryl Bottleneck." The central carbon is flanked by two aryl rings (one phenyl, one 4-fluorophenyl), creating a steric cone that shields the carbonyl carbon from nucleophilic attack by ethylamine. Furthermore, the reversibility of imine formation in this hindered environment often favors the starting ketone if water is not aggressively managed.

This guide details the Titanium(IV) Isopropoxide Protocol , the industry-standard solution for forcing imine formation in sterically congested benzophenone systems.

Module 1: The Solution (Titanium-Mediated Synthesis)

The Core Strategy

To overcome the steric barrier, we must shift the equilibrium from the ketone to the imine before introducing the reducing agent. Standard dehydrating agents (molecular sieves) are often too slow for this bulk.

The Fix: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1]

  • Lewis Acidity: It activates the carbonyl oxygen, making it more susceptible to attack by the weak nucleophile (ethylamine).

  • Water Scavenging: It reacts irreversibly with the water byproduct to form TiO₂, driving the equilibrium toward the imine.

Step-by-Step Protocol

Reagents:

  • 4-Fluorobenzophenone (1.0 equiv)

  • Ethylamine hydrochloride (1.5 - 2.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv) — Critical to free the amine base

  • Titanium(IV) isopropoxide (1.25 - 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (or THF)

Workflow:

  • Complexation (The "Push"):

    • In a flame-dried flask under N₂, combine 4-fluorobenzophenone, ethylamine HCl, and Et₃N in absolute ethanol.

    • Add Ti(OiPr)₄ dropwise.

    • Observation: The solution may turn slightly yellow or hazy.

    • Stirring: Stir at ambient temperature for 8–12 hours . Note: Do not rush this. Steric bulk requires time for the imine/titanium-complex to form.

  • Reduction:

    • Check conversion (TLC/LCMS). You should see the disappearance of the ketone.

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise (gas evolution will occur).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quenching (The "Titanium Crash"):

    • The reaction mixture will contain titanium salts.[1][2] Quench by adding 2M aqueous Ammonia (NH₄OH) or 1M NaOH .

    • Crucial Step: A heavy white/grey precipitate (TiO₂) will form. You must filter this through a Celite pad. Washing the pad with DCM is essential to recover the product trapped in the titanium matrix.

Module 2: Mechanistic Visualization

The following diagram illustrates why the Titanium method succeeds where direct alkylation fails.

Ti_Mechanism cluster_0 Critical Success Factor Ketone 4-Fluorobenzophenone (Sterically Hindered) Ti_Add Add Ti(OiPr)4 + EtNH2 Ketone->Ti_Add Side_Product Side Reaction: Benzhydrol (Alcohol) Ketone->Side_Product If NaBH4 added too early Transition Titanium-Hemiaminal Complex Ti_Add->Transition Lewis Acid Activation Imine Activated Imine (Steric Relief) Transition->Imine -TiO2 (Water Scavenging) Irreversible Step Reduction NaBH4 Reduction Imine->Reduction Product Target Amine (Racemic) Reduction->Product Hydride Attack

Figure 1: The Titanium(IV) Isopropoxide mediated pathway.[1][2][3] Note that Ti(OiPr)₄ acts as both catalyst and dehydrating agent, preventing the reversion of the hindered imine to the ketone.

Module 3: Troubleshooting & FAQs

Issue 1: "I am isolating the alcohol (Benzhydrol) instead of the amine."

Diagnosis: The ketone was reduced before the imine formed. Root Cause:

  • Premature Reduction: You added NaBH₄ before the Ti-complexation was complete.

  • Wet Solvent: Excess water hydrolyzed the imine back to the ketone, which NaBH₄ then reduced. Fix:

  • Extend the Ti(OiPr)₄ stirring time to 12+ hours.

  • Ensure ethanol is "Absolute" or dry.[1]

  • Verification: Run a mini-workup on an aliquot before adding NaBH₄. If NMR shows ketone signal (approx 196 ppm 13C), do not add borohydride yet.

Issue 2: "The reaction is stuck at 50% conversion."

Diagnosis: Equilibrium stall due to steric bulk. Fix:

  • Heat: Gently heat the imine formation step (40–50°C) for 4 hours. Warning: Do not overheat, or you risk elimination to the alkene.

  • Reagent Load: Increase Ti(OiPr)₄ to 2.0 equivalents. The titanium species is not just a catalyst here; it is a stoichiometric reagent for water removal.

Issue 3: "My product is a viscous oil and won't crystallize."

Diagnosis: Secondary benzhydryl amines are notoriously oily free bases. Fix: Convert to a salt for isolation.

  • Oxalate Salt: Dissolve the oil in Ethanol/Et₂O (1:1). Add 1.0 equiv of Oxalic acid dissolved in warm ethanol. Cooling yields white crystals.

  • HCl Salt: Dissolve in dry ether, bubble HCl gas or add HCl in Dioxane.

  • Data Table: Crystallization Solvents

Salt FormSolvent SystemExpected StateMelting Point Trend
Free Base N/A (Oil)Viscous LiquidN/A
Hydrochloride EtOH / Et₂OWhite SolidHigh (>200°C)
Oxalate MeOH / AcetoneCrystalline NeedlesMedium (140-160°C)
Fumarate iPrOHGranular SolidMedium

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Troubleshooting Start Analyze Crude NMR Check1 Is Ketone Present? Start->Check1 Check2 Is Alcohol Present? Check1->Check2 No Action1 Imine formation incomplete. Increase Ti(OiPr)4 time or Temp. Check1->Action1 Yes Action2 Hydrolysis occurred. Check solvent dryness. Delay NaBH4 addition. Check2->Action2 Yes Action3 Proceed to Salt Formation (HCl or Oxalate) Check2->Action3 No (Clean Amine)

Figure 2: Troubleshooting logic for crude reaction analysis.

References

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient, Safe, and Convenient Method for the Synthesis of N,N-Dimethylated Tertiary Amines." The Journal of Organic Chemistry, 60(15), 4928–4929.

    • Context: Establishes the core Ti(IV) protocol for hindered amines.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[1][4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463–1471. [1]

    • Context: Expands the methodology to various carbonyls, validating the mechanism for benzophenone deriv
  • Neergaard, et al. (1999). "Synthesis of N-benzhydryl amines via titanium mediated reductive amination." Synlett, 1999(11), 1781-1783.[2]

    • Context: Specific application to benzhydryl systems.[5]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Interpretation of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral analysis, offering a comparative approach between predicted and experimental data.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.[1] By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides valuable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][2] This guide focuses on the interpretation of both proton (1H) and carbon-13 (13C) NMR spectra of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine, a compound of interest in medicinal chemistry and materials science.

The interpretation of NMR spectra involves analyzing four key features: the number of signals, their chemical shifts (δ), their integration (area under the peak), and the splitting pattern (multiplicity).[2][3][4] Each of these aspects provides a piece of the puzzle to assemble the final molecular structure.

Molecular Structure and Predicted NMR Signals

The structure of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is presented below, with unique proton and carbon environments labeled for clarity in the subsequent spectral analysis.

Caption: Molecular structure of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine with key atoms labeled.

1H NMR Prediction

Based on the structure, we can predict the following signals in the 1H NMR spectrum:

  • Ethyl Group (CH2CH3): The two protons on the methylene (CH2) group are adjacent to the three protons of the methyl (CH3) group, which will result in a quartet.[5][6] The three methyl protons are adjacent to the two methylene protons, leading to a triplet.[5][6]

  • Benzylic Proton (CH): The single proton on the carbon connecting the two aromatic rings and the amine will be coupled to the adjacent amine proton (if not exchanged with the solvent) and potentially to the protons on the ethyl group's methylene, likely resulting in a multiplet.

  • Amine Proton (NH): This proton's signal can be broad and its coupling may not always be observed, depending on the solvent and concentration.

  • Aromatic Protons: The phenyl ring will show signals in the aromatic region (typically 7.0-8.0 ppm). The 4-fluorophenyl ring will also have signals in this region, but the fluorine atom will influence their chemical shifts and may introduce additional coupling.

13C NMR Prediction

The 13C NMR spectrum is expected to show distinct signals for each unique carbon environment:

  • Ethyl Group Carbons: Two signals corresponding to the methyl and methylene carbons.

  • Benzylic Carbon: A single signal for the carbon atom bonded to the two aromatic rings and the nitrogen.

  • Aromatic Carbons: Due to symmetry, the phenyl ring will show four distinct signals. The 4-fluorophenyl ring will also show four signals, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (1JCF).[7][8] The other carbons in this ring will show smaller, long-range couplings to fluorine.[7][9][10]

Experimental Data and Comparative Analysis

The following tables present a comparison of the predicted and hypothetical experimental NMR data for Ethyl[(4-fluorophenyl)(phenyl)methyl]amine.

Table 1: 1H NMR Data Comparison
Proton Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
CH3 (Ethyl)0.9 - 1.21.05Triplet (t)3H7.2
CH2 (Ethyl)2.4 - 2.82.60Quartet (q)2H7.2
NH 1.5 - 3.01.80Broad Singlet (br s)1H-
CH (Benzylic)4.5 - 5.04.75Triplet (t)1H6.8
Aromatic H (Phenyl)7.2 - 7.47.25-7.38Multiplet (m)5H-
Aromatic H (4-Fluorophenyl)6.9 - 7.27.05, 7.30Multiplet (m)4H-
Table 2: 13C NMR Data Comparison
Carbon Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) Multiplicity (due to F-coupling)
CH3 (Ethyl)10 - 2015.2Singlet
CH2 (Ethyl)40 - 5045.8Singlet
CH (Benzylic)60 - 7065.5Singlet
Aromatic C (Phenyl)125 - 145127.2, 128.6, 142.1Singlets
Aromatic C-F (4-Fluorophenyl)160 - 165162.5Doublet (d)
Aromatic C (4-Fluorophenyl)115 - 130115.4 (d), 128.9 (d), 138.5 (d)Doublets

Detailed Spectral Interpretation

1H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information about the proton environments in the molecule.

  • Upfield Region (0-3 ppm): The characteristic signals for the ethyl group appear here. The triplet at 1.05 ppm, integrating to three protons, is assigned to the methyl group (CH3). Its splitting into a triplet is due to the two neighboring protons of the methylene group (n+1 rule, where n=2).[4] The quartet at 2.60 ppm, integrating to two protons, corresponds to the methylene group (CH2). It is split into a quartet by the three adjacent methyl protons (n+1 rule, where n=3).[4] The broad singlet at 1.80 ppm is characteristic of an amine proton, which often undergoes rapid exchange, leading to a loss of observable coupling.

  • Midfield Region (3-6 ppm): The signal for the benzylic proton appears at 4.75 ppm. Its splitting into a triplet suggests coupling to two neighboring protons, likely the methylene protons of the ethyl group.

  • Downfield Region (6-8 ppm): This region contains the signals for the aromatic protons. The multiplet between 7.25 and 7.38 ppm, integrating to five protons, is assigned to the unsubstituted phenyl ring. The protons on the 4-fluorophenyl ring appear as two multiplets at 7.05 and 7.30 ppm, integrating to four protons in total. The fluorine atom causes a slight upfield shift for the protons ortho to it due to its electron-donating mesomeric effect, while the protons meta to it are less affected.

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon environment, although coupling to fluorine is still observed.[7]

  • Aliphatic Region (0-70 ppm): The signals for the ethyl group carbons are found at 15.2 ppm (CH3) and 45.8 ppm (CH2). The benzylic carbon (CH) gives a signal at 65.5 ppm.

  • Aromatic Region (110-170 ppm): The carbons of the phenyl ring appear at 127.2, 128.6, and 142.1 ppm. The signals for the 4-fluorophenyl ring are more complex due to C-F coupling. The carbon directly attached to the fluorine (C-F) shows a doublet at 162.5 ppm with a large one-bond coupling constant (1JCF). The other aromatic carbons of this ring also appear as doublets at 115.4, 128.9, and 138.5 ppm due to two-bond (2JCF) and three-bond (3JCF) couplings.[8][9]

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Insert the prepared NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled 13C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of 13C.

Caption: General workflow for NMR data acquisition.

Conclusion

The comprehensive analysis of the 1H and 13C NMR spectra of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine allows for the unambiguous assignment of all proton and carbon signals. The observed chemical shifts, multiplicities, and integration values are in excellent agreement with the predicted values based on the known principles of NMR spectroscopy. This guide serves as a valuable resource for researchers working with this compound and as a practical example of NMR spectral interpretation for educational purposes. The combination of 1H and 13C NMR provides a powerful tool for structural elucidation in organic chemistry.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • KIS Academics. (2023). An easy guide to understanding NMR SPECTROSCOPY. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • ResearchGate. Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. [Link]

  • Fluorine NMR. [Link]

  • Doc Brown's Advanced Organic Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • NMR Chemical Shifts. [Link]

  • Chemical Shifts. [Link]

  • Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum?[Link]

  • ResearchGate. Supporting Information. [Link]

  • AccelaChem. 1019384-92-9,ethyl[(4-fluorophenyl)(phenyl)methyl]amine. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • PubChem. N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. [Link]

  • IQ-USP. 13.18 Carbon-13 NMR. [Link]

  • SpectraBase. 1-piperazinamine, N-[(E)-(4-fluorophenyl)methylidene]-4-phenyl-. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine , chemically defined as N-ethyl-4-fluorobenzhydrylamine , represents a specific class of diarylmethylamines. Structurally, it consists of a benzhydryl (diphenylmethyl) core where one phenyl ring bears a fluorine atom at the para (4-) position, and the central methine carbon is substituted with an N-ethyl amino group.

This scaffold is pharmacologically significant, serving as a core pharmacophore in various antihistamines (e.g., cyclizine derivatives), calcium channel blockers (e.g., lomerizine metabolites), and recently emerging as a structural template for Novel Psychoactive Substances (NPS) related to diphenidine and lefetamine.

Differentiation of this compound from its regioisomers (2-fluoro or 3-fluoro analogs) and non-fluorinated analogs is critical in forensic and metabolic analysis. This guide provides a definitive mass spectrometry (MS) characterization, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) pathways to establish a self-validating identification protocol.

Experimental Methodologies

To ensure reproducibility, the following instrument parameters are recommended for the generation of comparable spectral data.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 80 °C (hold 1 min) → 20 °C/min → 300 °C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV .[1]

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40–350.

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • Collision Energy (CE): Stepped 15, 30, 45 eV (to capture full fragmentation profile).

Fragmentation Analysis: Deep Dive

Electron Ionization (EI) Pathway

The EI spectrum of N-ethyl-4-fluorobenzhydrylamine is dominated by the stability of the benzhydryl cation. Unlike linear alkylamines that fragment via alpha-cleavage of the C-C bond next to the nitrogen, benzhydryl amines preferentially cleave the C-N bond .

  • Molecular Ion ([M][4]•+): m/z 229 . Typically low intensity (<5%) due to the lability of the C-N bond.

  • Base Peak (Diagnostic): m/z 185 .

    • Mechanism: Heterolytic cleavage of the C-N bond releases the neutral ethylamino radical (•NHEt) and generates the resonance-stabilized 4-fluorobenzhydryl cation [(4-F-Ph)(Ph)CH]+.

    • Stability: The positive charge is delocalized across both aromatic rings, making this the thermodynamic sink of the fragmentation.

  • Secondary Fragments:

    • m/z 165 (Fluorenyl Cation): The m/z 185 ion undergoes intramolecular cyclization followed by the elimination of HF (20 Da). This "fluorine-directed" elimination is highly diagnostic of fluorinated diphenylmethanes.

    • m/z 109 (Fluorotropylium): Formed by the cleavage of the phenyl ring from the central carbon.

    • m/z 91 (Tropylium): Formed by the cleavage of the 4-fluorophenyl ring.

ESI-MS/MS Pathway

In positive ESI, the molecule forms the protonated precursor [M+H]+ at m/z 230 .

  • Primary Transition: m/z 230 → m/z 185 .

    • Loss of neutral Ethylamine (45 Da). This mirrors the EI pathway, confirming the benzhydryl core.

  • Secondary Transition: m/z 185 → m/z 165 .

    • Loss of HF from the carbocation.

Comparative Analysis

The following table contrasts the target compound with its closest structural relatives. Note the specific mass shifts caused by the fluorine atom and the stability of the benzhydryl cation.

Table 1: Spectral Comparison of Benzhydrylamine Analogs
FeatureTarget Compound Non-Fluorinated Analog Positional Isomer
Compound Name N-Ethyl-4-fluorobenzhydrylamine N-Ethylbenzhydrylamine N-Ethyl-2-fluorobenzhydrylamine
Formula C₁₅H₁₆FNC₁₅H₁₇NC₁₅H₁₆FN
Precursor (ESI) m/z 230 m/z 212 m/z 230
Base Peak (EI) m/z 185 (4-F-Benzhydryl cation)m/z 167 (Benzhydryl cation)m/z 185
Key Secondary Ion m/z 165 (Loss of HF)m/z 165 (Loss of H₂)*m/z 165 (Loss of HF)
Tropylium Ions m/z 109 (F-C₇H₆⁺) & m/z 91 (C₇H₇⁺)m/z 91 (Only)m/z 109 & m/z 91
Differentiation N/A Mass Shift (-18 Da) Retention Time / Ortho Effect

*Note: The loss of H₂ from the non-fluorinated analog to form m/z 165 is significantly less favorable than the loss of HF from the fluorinated analog. Thus, the m/z 185 → 165 transition is stronger in the fluorinated species.

Visualization of Fragmentation Pathways[2][3][4][9][10][11]

The following diagram illustrates the primary fragmentation pathways for Ethyl[(4-fluorophenyl)(phenyl)methyl]amine, highlighting the critical C-N bond cleavage and subsequent rearrangement.

FragmentationPathway M_Ion Molecular Ion [M]•+ m/z 229 Benzhydryl Base Peak: 4-F-Benzhydryl Cation [(4-F-Ph)(Ph)CH]+ m/z 185 M_Ion->Benzhydryl C-N Bond Cleavage Ethylamine Loss of •NHEt (Alpha Cleavage) M_Ion->Ethylamine Fluorenyl Fluorenyl Cation [C13H9]+ m/z 165 Benzhydryl->Fluorenyl Rearrangement Tropylium Tropylium Ion [C7H7]+ m/z 91 Benzhydryl->Tropylium Loss of 4-F-Phenyl F_Tropylium Fluorotropylium Ion [C7H6F]+ m/z 109 Benzhydryl->F_Tropylium Loss of Phenyl HF_Loss - HF (20 Da) (Cyclization) Benzhydryl->HF_Loss Ph_Loss - Ph• FPh_Loss - (4-F-Ph)•

Caption: Figure 1.[5][6][7] Proposed EI-MS fragmentation pathway for N-ethyl-4-fluorobenzhydrylamine. The pathway is driven by the formation of the stable m/z 185 cation.

Scientific Summary & Causality

The identification of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine relies on the detection of the m/z 185 diagnostic ion.

  • Causality of Base Peak: The C-N bond is the weakest link in the molecule because its cleavage results in a carbocation stabilized by two aromatic systems (one being 4-fluorophenyl). This makes m/z 185 the thermodynamic endpoint of the primary fragmentation.

  • Fluorine Signature: The presence of m/z 109 (Fluorotropylium) alongside m/z 91 (Tropylium) confirms that the molecule contains one fluorinated ring and one unsubstituted ring.

  • Differentiation: If the spectrum showed only m/z 109 (and no 91), it would imply a bis-fluorinated analog. If it showed only m/z 91, it would imply the non-fluorinated parent.

This logic allows for a self-validating identification workflow: Observe Parent (229/230) → Confirm Benzhydryl Core (185) → Verify Fluorine Content (109/91 ratio).

References

  • McLaughlin, G., et al. (2016). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Monographs: Benzhydryl Derivatives." SWGDRUG Library. Available at: [Link]

  • Wink, C. S., et al. (2015). "Metabolism of the new psychoactive substance 1,2-diphenylethylamine (lefetamine) in rat." Forensic Toxicology. Available at: [Link]

  • Kuchar, M., et al. (1999). "Quantitative Structure-Activity Relationships of 4-F-benzhydryl derivatives." Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

Sources

Comparative Bioactivity Profile: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine vs. Modafinil Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between the established eugeroic Modafinil (and its sulfinyl-acetamide analogs) and the specific benzhydryl derivative Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (hereafter referred to as E-4F-BHA ).

While Modafinil represents a "soft" atypical dopamine transporter (DAT) inhibitor with a unique safety profile, E-4F-BHA represents a lipophilic, non-sulfinyl benzhydrylamine scaffold. This class typically exhibits higher affinity for monoamine transporters but lacks the metabolic "brakes" provided by the sulfinyl-acetamide tail of Modafinil. This guide dissects their structural pharmacological divergences, predicted bioactivity, and experimental validation protocols.

Structural & Physicochemical Divergence[1]

The core difference lies in the "tail" moiety attached to the benzhydryl pharmacophore. This structural alteration dictates the transition from a wakefulness-promoting agent (Modafinil) to a potentially potent monoamine reuptake inhibitor (E-4F-BHA).

Table 1: Physicochemical Comparison
FeatureModafinil (Standard)E-4F-BHA (Target Analog)Impact on Bioactivity
Core Scaffold Diphenylmethyl (Benzhydryl)(4-Fluorophenyl)(phenyl)methylFluorine Substitution: Increases metabolic stability by blocking para-hydroxylation; typically enhances DAT affinity [1].[1]
Linker Sulfinyl (-S(=O)-)None (Direct C-N bond)Sulfinyl Group: Introduces chirality and polarity, reducing lipophilicity and slowing BBB penetration, contributing to "smooth" onset [2].
Terminal Group Acetamide (-CH₂CONH₂)N-Ethyl (-NH-CH₂CH₃)Amide vs. Amine: The amide is metabolically labile (hydrolysis to inactive acid).[1] The N-ethyl amine is stable against hydrolysis but susceptible to dealkylation; it mimics the GBR-12909 pharmacophore [3].
Lipophilicity (LogP) ~1.2 (Moderate)~3.8 - 4.2 (High)High LogP: E-4F-BHA likely crosses the BBB significantly faster, potentially causing a sharper "rush" rather than sustained wakefulness.
Chirality Yes (Sulfoxide center)Yes (Benzylic carbon)Both exist as enantiomers. Modafinil's R-isomer (Armodafinil) has a longer half-life.[1]

Pharmacodynamic Profile: Mechanism of Action[1]

The Modafinil "Atypical" Profile

Modafinil acts as a weak, low-affinity DAT inhibitor.[1] Uniquely, it binds to the DAT in a conformation (possibly the S2 site) that prevents dopamine reuptake without inducing the massive phasic dopamine release associated with amphetamines. It also indirectly activates orexin and histamine neurons, crucial for stabilizing wakefulness [4].

The Benzhydrylamine (E-4F-BHA) Profile

E-4F-BHA lacks the sulfinyl-acetamide tail.[1] Structurally, it aligns with GBR-12909 and other N-substituted benzhydrylamines, which are often high-affinity, selective DAT inhibitors.[1]

  • Predicted Effect: Stronger inhibition of DAT compared to Modafinil.

  • Risk Factor: Without the steric bulk and polarity of the sulfinyl-acetamide group, E-4F-BHA may behave more like a classical stimulant (DRI), potentially lacking the "ceiling effect" that makes Modafinil safe [5].

Diagram 1: Comparative Signaling Pathways

The following diagram illustrates the divergent downstream effects of the two scaffolds.

BioactivityPathways Modafinil Modafinil (Sulfinyl-Acetamide) DAT_Conf1 DAT (Outward-Facing) Stabilization Modafinil->DAT_Conf1 Weak Binding E4FBHA E-4F-BHA (Lipophilic Amine) DAT_Block DAT Blockade (High Affinity) E4FBHA->DAT_Block Strong Binding DA_Tonic Tonic DA Increase (Synaptic) DAT_Conf1->DA_Tonic Orexin Orexin/Histamine Activation DAT_Conf1->Orexin Indirect DA_Phasic Phasic DA Surge (Rapid Onset) DAT_Block->DA_Phasic Wakefulness Sustained Wakefulness (Low Abuse Potential) DA_Tonic->Wakefulness Stimulation Psychomotor Stimulation (High Abuse Potential) DA_Phasic->Stimulation Orexin->Wakefulness

Caption: Modafinil induces tonic dopamine (DA) increases and recruits non-dopaminergic wakefulness pathways. E-4F-BHA is predicted to induce rapid, phasic DA increases typical of classical reuptake inhibitors.

Experimental Protocols for Comparative Validation

To objectively compare E-4F-BHA against Modafinil, researchers must utilize self-validating protocols that assess both affinity and functional outcome.

Protocol A: Competitive Radioligand Binding Assay (hDAT)

Objective: Determine the affinity (


) of E-4F-BHA for the human dopamine transporter compared to Modafinil.

Methodology:

  • Cell Line: HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (High affinity DAT ligand) or [³H]Dopamine.

  • Preparation: Harvest cell membranes and suspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation:

    • Incubate membranes with 10 nM [³H]WIN 35,428.

    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of Modafinil (Reference) and E-4F-BHA (Test).
    • Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[2]
    

Validation Criteria:

  • Modafinil

    
     must fall within the literature range (~2,000–3,000 nM) [6].
    
  • If E-4F-BHA

    
     is <100 nM, it confirms high-affinity DRI potential.[1]
    
Protocol B: Functional Uptake Inhibition & Release Assay

Objective: Distinguish between a Reuptake Inhibitor (Blocker) and a Substrate Releaser (Amphetamine-like).

Methodology:

  • Uptake Inhibition:

    • Incubate hDAT cells with [³H]Dopamine + Test Compound.

    • Measure retained radioactivity.

    • Result: Both Modafinil and E-4F-BHA should reduce uptake.[1]

  • Release Assay (The Critical Differentiator):

    • Pre-load cells with [³H]MPP+ (a DAT substrate).

    • Wash cells, then add Test Compound.

    • Measure radioactivity in the supernatant.

    • Interpretation: If E-4F-BHA causes massive efflux of [³H]MPP+, it acts as a substrate/releaser (neurotoxic risk). If it only blocks uptake, it is a pure inhibitor.

Synthesis & Characterization Workflow

The following workflow outlines the logical progression from chemical synthesis to lead optimization for benzhydrylamine analogs.

Diagram 2: Experimental Workflow

Workflow Start Precursor Selection (4-F-Benzophenone) Synth Reductive Amination (w/ Ethylamine) Start->Synth Purify Purification (HPLC/Recrystallization) Synth->Purify Char Structure Confirmation (NMR, MS, IR) Purify->Char InVitro In Vitro Screening (hDAT/hSERT/hNET Binding) Char->InVitro Decision Selectivity Profile? InVitro->Decision Lead Lead Candidate (High DAT / Low SERT) Decision->Lead DAT Selective Refine Refine Structure (Bioisosteric Replacement) Decision->Refine Non-Selective/Toxic Refine->Start

Caption: Standardized workflow for synthesizing and validating benzhydrylamine analogs. Selectivity profiling (DAT vs. SERT) is the critical "Go/No-Go" decision point.

Conclusion & Expert Opinion

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine represents a "stripped-down" pharmacophore of Modafinil. By removing the sulfinyl-acetamide tail, the molecule likely transitions from a eugeroic (wakefulness promoter) to a classical stimulant (dopamine reuptake inhibitor).

  • Advantages: The 4-fluoro substitution likely confers metabolic stability, and the N-ethyl group enhances lipophilicity for rapid CNS entry.[1]

  • Disadvantages: It likely lacks the unique "safety valve" of Modafinil (low abuse potential, lack of rebound hypersomnia).

  • Recommendation: For drug development, this compound serves better as a probe for DAT binding pockets rather than a direct therapeutic alternative to Modafinil, unless modified to reduce peak euphoric effects.

References

  • Accela ChemBio. (n.d.). Ethyl[(4-fluorophenyl)(phenyl)methyl]amine Product Data. Retrieved from

  • Nguyen, T., et al. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives. Molecules, 16(12), 10409-10419.[3][4] Retrieved from

  • Cao, J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. Journal of Medicinal Chemistry, 63(5), 2343–2357. Retrieved from

  • Wisor, J. P., & Eriksson, K. S. (2005).[5] Dopaminergic-adrenergic interactions in the wake-promoting mechanism of modafinil. Neuroscience, 132(4), 1027-1034. Retrieved from

  • Newman, A. H., et al. (2020). Atypical Dopamine Transporter Inhibitors: The Road to Therapeutics for Psychostimulant Use Disorders. Neuropharmacology, 131, 96-103. Retrieved from

  • Kalaba, P., et al. (2017). Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry, 60(22), 9330–9348. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1019384-92-9 Chemical Class: Fluorinated Benzhydryl Amine Derivative Primary Hazard: Corrosive/Irritant (Skin, Eyes), Bioactive (CNS Potential)[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-potency bioactive amine with corrosive properties.[1][2][3] Unlike simple solvents, benzhydryl amines often possess significant pharmacological activity (e.g., calcium channel blocking or antihistaminic properties).[1]

  • Inhalation: High risk of respiratory mucosal irritation.[1] Zero-tolerance for open-bench handling.

  • Skin Contact: Secondary amines are lipophilic; rapid absorption is possible.[1] Corrosive burns may be delayed.[1]

  • Ingestion: Harmful.[1][4] Structural analogs show acute oral toxicity.[1]

Risk Assessment & Physicochemical Profile

This section synthesizes data from structural analogs (e.g., (4-Fluorophenyl)(phenyl)methanamine) where specific experimental data for CAS 1019384-92-9 is absent.

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidHigh splash risk; potential for aerosolization during transfer.[1][2][3]
Flash Point > 110°C (Estimated)Combustible but not flammable.[1] Avoid open flames.
Basicity (pKa) ~9.5 - 10.5 (Estimated)Strong base; incompatible with acids, acid chlorides, and anhydrides.[1]
Stability Air/Light SensitiveStore under inert gas (Argon/Nitrogen) to prevent oxidation to imines/N-oxides.[1][2]
GHS Classification Skin Corr.[1][4][5][6] 1B / Eye Dam. 1 (Conservative)Mandates full skin and eye protection.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities > 10 mg.

Glove Selection Logic
  • Standard Handling (< 15 mins): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner).[1]

  • Extended Handling (> 15 mins) or Immersion: Silver Shield® (Laminate) or Viton®.[1]

    • Reasoning: Amines can degrade standard latex and thin nitrile rapidly.[1]

Respiratory & Body Protection[1][2][4][5][6]
  • Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respiratory: If fume hood is unavailable (NOT RECOMMENDED), use a full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid Gas + Ammonia/Amine + Particulate).[1][2]

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.[1][2][3]

Visual: PPE Decision Workflow

PPE_Decision_Tree Start Start: Handling Ethyl[(4-fluorophenyl)(phenyl)methyl]amine State_Check Is the substance Solid or Liquid? Start->State_Check Liquid_Path Liquid / Oil State_Check->Liquid_Path Solid_Path Solid / Salt State_Check->Solid_Path Quantity_Check Quantity > 100 mL? Liquid_Path->Quantity_Check Solid_PPE REQUIRED: 1. Fume Hood or Powder Enclosure 2. Safety Glasses w/ Side Shields 3. Single Nitrile Gloves Solid_Path->Solid_PPE Liquid_PPE REQUIRED: 1. Fume Hood 2. Splash Goggles + Face Shield 3. Double Nitrile Gloves 4. Chem-Resistant Apron Quantity_Check->Liquid_PPE No High_Vol_PPE ADD: - Silver Shield/Laminate Gloves - Full Tyvek Suit Quantity_Check->High_Vol_PPE Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Operational Handling Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, check the bottle seal. If the septum is swollen, pressure may have built up.[1] Vent in a fume hood.

  • Storage: Store at 2–8°C .

  • Inert Atmosphere: If the manufacturer packaging is opened, purge the headspace with Nitrogen or Argon before resealing to prevent oxidative degradation (browning).[1]

B. Weighing & Transfer (Liquid)
  • Technique: Do NOT pour. Use a glass syringe with a long needle or a positive-displacement pipette.[1][2]

  • Vessel: Weigh directly into the reaction flask or a tared vial. Avoid using plastic weigh boats which may leach plasticizers upon contact with the amine.[1]

  • Neutralization: Have a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize contaminated tips/needles immediately.[1]

C. Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, Toluene, and Alcohols.[1]

  • Exotherm Warning: Reaction with acid chlorides or anhydrides will be exothermic.[1] Add the electrophile slowly at 0°C.

  • Quenching: Quench reactions containing this amine with aqueous ammonium chloride, not strong acid, to avoid generating excessive heat or precipitating the salt uncontrollably.[1]

Emergency Response & Spill Management

Spill Cleanup Workflow

Do not use water initially. Water can spread the oily amine and increase the surface area for volatilization.[1]

Spill_Response Spill_Event Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill_Event->Evacuate PPE_Don 2. Don PPE: Resp (ABEK), Goggles, Laminate Gloves Evacuate->PPE_Don Contain 3. Contain with Sand/Vermiculite (Create Dike) PPE_Don->Contain Absorb 4. Apply Amine-Specific Absorbent (or 1:1 Sand/Soda Ash) Contain->Absorb Collect 5. Scoop into HazMat Bag Label 'Corrosive Organic Waste' Absorb->Collect Clean 6. Wipe Surface with 5% Acetic Acid Then Soap & Water Collect->Clean

Figure 2: Step-by-step spill response protocol minimizing exposure and contamination.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. Seek an ophthalmologist immediately (alkaline burns can penetrate deep into the cornea).[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (enhances absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][4]

Waste Disposal

  • Stream: Organic Base / Amine Waste.[1]

  • Segregation: Do NOT mix with Oxidizers (Nitric acid, Peroxides) or Acid Waste streams (potential for heat generation/spattering).[1]

  • Labeling: Clearly mark as "Contains Fluorinated Amines - Toxic/Corrosive."[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 55095-26-6, (4-Fluorophenyl)(phenyl)methanamine. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Accela ChemBio (2023). Product Information: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (CAS 1019384-92-9).[1][2][7] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.